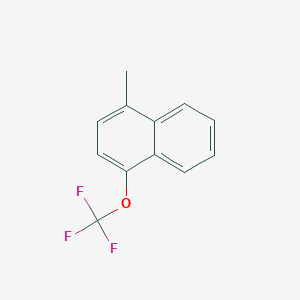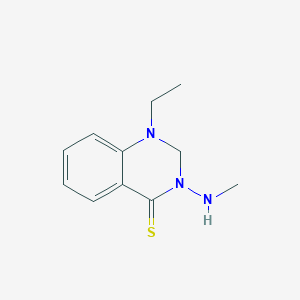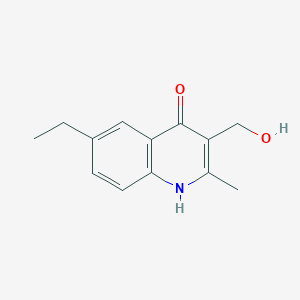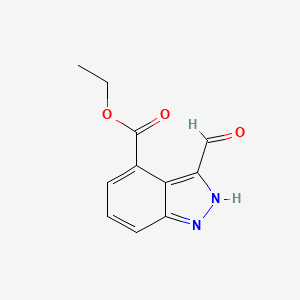
6,7-Dimethoxyquinazoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxyquinazoline-4-thiol: is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a double-ring system composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinazoline-4-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: 3,4-Dimethoxyacetophenone is nitrated to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction and Cyclization: The intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Thiol Introduction: The hydroxy compound is then converted to the thiol derivative through appropriate thiolation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxyquinazoline-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinazoline ring or the thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified quinazoline derivatives.
Substitution Products: Halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
Chemistry: 6,7-Dimethoxyquinazoline-4-thiol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activities .
Biology and Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of antitumor agents. Studies have demonstrated its potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyquinazoline-4-thiol in biological systems involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
6,7-Dimethoxyquinazoline: Lacks the thiol group but shares the methoxy substitutions.
4,6,7-Trimethoxyquinazoline: Contains an additional methoxy group at position 4.
6,7-Dimethoxyquinazoline-4-one: Contains a carbonyl group instead of a thiol group at position 4.
Uniqueness: 6,7-Dimethoxyquinazoline-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, enhancing its versatility in chemical synthesis and potential therapeutic applications .
Properties
CAS No. |
118109-50-5 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
6,7-dimethoxy-1H-quinazoline-4-thione |
InChI |
InChI=1S/C10H10N2O2S/c1-13-8-3-6-7(4-9(8)14-2)11-5-12-10(6)15/h3-5H,1-2H3,(H,11,12,15) |
InChI Key |
QDKPQWRXXRKGAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=S)N=CN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole](/img/structure/B11884729.png)

![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)



![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)



![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)
